4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione
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Overview
Description
4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione is a heterocyclic compound that belongs to the class of diazines. This compound is characterized by its unique structure, which includes two nitrogen atoms within a six-membered ring fused to a phthalazine moiety. Diazines are known for their wide range of pharmacological applications, including anticancer, antibacterial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with phthalic anhydride under controlled conditions . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as a non-competitive antagonist at certain receptor sites, inhibiting the receptor’s activity and leading to therapeutic effects . The compound’s ability to bind to these targets is influenced by its unique structural features, which allow it to fit into specific binding sites.
Comparison with Similar Compounds
4,9-Dimethyl-2,7-dihydropyridazino[4,5-g]phthalazine-1,6-dione can be compared with other diazine derivatives, such as pyridazine, pyrimidine, and pyrazine. While these compounds share a common diazine core, this compound is unique due to its fused phthalazine structure, which imparts distinct chemical and biological properties . Similar compounds include:
Pyridazine: Known for its anticancer and antibacterial activities.
Pyrimidine: Widely used in the synthesis of pharmaceuticals, including antiviral and anticancer drugs.
Pyrazine: Exhibits antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C12H10N4O2 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1,6-dimethyl-3,8-dihydropyridazino[4,5-g]phthalazine-4,9-dione |
InChI |
InChI=1S/C12H10N4O2/c1-5-7-3-10-8(6(2)14-16-12(10)18)4-9(7)11(17)15-13-5/h3-4H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
HKGXDXJMXZTGQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(C=C12)C(=O)NN=C3C |
Origin of Product |
United States |
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